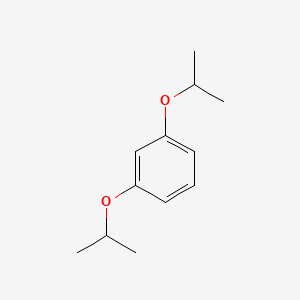

1,3-Diisopropoxybenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1,3-di(propan-2-yloxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-9(2)13-11-6-5-7-12(8-11)14-10(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKFSOLBSHAFDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC=C1)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450697 | |

| Record name | 1,3-Diisopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79128-08-8 | |

| Record name | 1,3-Diisopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diisopropoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1,3 Diisopropoxybenzene

Established Synthetic Pathways to 1,3-Diisopropoxybenzene

The preparation of this compound is predominantly accomplished through well-established etherification reactions, with the Williamson ether synthesis being a cornerstone method.

Williamson Ether Synthesis Approaches from Resorcinol (B1680541)

The Williamson ether synthesis is a widely utilized and effective method for preparing both symmetrical and asymmetrical ethers. wikipedia.org This SN2 reaction involves an alkoxide ion acting as a nucleophile, which attacks an electrophilic carbon of an alkyl halide or another compound with a suitable leaving group. wikipedia.org For the synthesis of this compound, resorcinol (1,3-dihydroxybenzene) serves as the starting material. core.ac.uksdfine.com

The process begins with the deprotonation of resorcinol by a base to form the more nucleophilic resorcinolate dianion. cdnsciencepub.com Common bases used for this purpose include potassium carbonate (K₂CO₃) and sodium hydride (NaH). tcichemicals.com The resulting dianion then reacts with an isopropyl halide, typically 2-bromopropane (B125204) or isopropyl bromide, to yield this compound. core.ac.uk The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF). core.ac.uk

A representative procedure involves charging a reaction flask with resorcinol, potassium carbonate, and 2-bromopropane in DMF. The mixture is then stirred at an elevated temperature, for instance, 50°C, under a nitrogen atmosphere until the reaction reaches completion. core.ac.uk

Table 1: Representative Reaction Conditions for Williamson Ether Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature | Reference |

| Resorcinol | 2-Bromopropane, K₂CO₃ | DMF | 50 °C | core.ac.uk |

| Resorcinol | Isopropyl bromide, K₂CO₃ | Not specified | Not specified |

Alternative Alkylation and Etherification Methods

Beyond the classic Williamson ether synthesis, other alkylation and etherification strategies can be employed for the synthesis of this compound and its derivatives. Friedel-Crafts alkylation, a fundamental method for forming aryl-alkyl bonds, can be utilized, although it may lack the regioselectivity and stereospecificity offered by other methods. researchgate.netresearchgate.net This reaction typically involves the use of an alkyl halide and a Lewis acid catalyst. researchgate.net

Another approach involves the alkoxymercuration of alkenes. This method entails the reaction of an alkene with an alcohol in the presence of a mercury salt, such as mercuric acetate, followed by demercuration, yielding an ether. libretexts.org While versatile, this method is generally applied for the synthesis of ethers from alkenes and may not be the most direct route to this compound from resorcinol.

Furthermore, variations of the Williamson synthesis exist, such as using silver oxide (Ag₂O) as a mild base, which allows the reaction to proceed without the need to pre-form the alkoxide. libretexts.org The choice of method often depends on factors like substrate compatibility, desired yield, and reaction conditions.

Synthesis of Advanced Precursors Incorporating the Diisopropoxybenzene Moiety

The this compound scaffold can be incorporated into more complex molecules through the synthesis and subsequent functionalization of advanced precursors.

Generation of Functionalized Aromatic Intermediates

The synthesis of functionalized aromatic intermediates containing the this compound unit is crucial for building more complex molecular architectures. These intermediates can be prepared through various synthetic transformations. For instance, multi-step sequences starting from different precursors can be designed to introduce the diisopropoxybenzene moiety at a specific stage. One example involves the synthesis of 4-isopropylresorcinol, a related structure, from 2,4-dihydroxyacetophenone through a series of protection, methylation, dehydration, and hydrogenation steps. Similar strategies can be adapted to synthesize derivatives of this compound.

Selective Functionalization Strategies for Derivatization

Once the this compound core is formed, selective functionalization is key to creating a diverse range of derivatives. escholarship.orgrsc.orgresearchgate.netbeilstein-journals.orgnih.gov The electron-donating nature of the isopropoxy groups activates the aromatic ring, influencing the regioselectivity of subsequent electrophilic substitution reactions. core.ac.uk

Strategies for selective functionalization include:

Directed Ortho-Metalation: This technique can be used to introduce substituents at specific positions on the aromatic ring.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to attach various aryl or other groups to the diisopropoxybenzene ring.

Catalyst-Controlled Functionalization: The use of specific catalysts can direct the functionalization to a particular C-H bond, offering high site-selectivity. rsc.orgnih.govchemrxiv.org This approach is a powerful tool for achieving precise molecular modifications. sioc-journal.cnrsc.org

Table 2: Strategies for Selective Functionalization

| Strategy | Description | Potential Application | Reference |

| Directed Ortho-Metalation | Deprotonation at a specific position directed by a functional group, followed by reaction with an electrophile. | Introduction of substituents adjacent to the isopropoxy groups. | |

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction between an organoboron compound and an organohalide. | Attachment of aryl or vinyl groups to the aromatic ring. | |

| Catalyst-Controlled C-H Functionalization | Use of transition metal catalysts to selectively activate and functionalize a specific C-H bond. | Precise introduction of functional groups at various positions on the ring. | rsc.orgnih.govchemrxiv.org |

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. pandawainstitute.comacs.org In the context of this compound synthesis, several aspects can be considered to make the process more environmentally benign.

One key principle is the use of safer solvents. encyclopedia.pub While DMF is an effective solvent for the Williamson ether synthesis, its potential toxicity encourages the search for greener alternatives. The use of water as a solvent in some alkylation reactions of resorcinol has been explored, which can lead to different product distributions. tandfonline.com

Another green approach is the use of catalysis. Catalytic reagents are generally superior to stoichiometric ones as they are used in smaller amounts and can be recycled. acs.org The development of catalytic systems that are efficient and operate under mild, solvent-free conditions is a significant goal. rsc.org For instance, the use of biocatalysts, such as enzymes, can offer high selectivity and operate under environmentally friendly conditions. researchgate.netresearchgate.net

Furthermore, sourcing starting materials from renewable feedstocks is a cornerstone of green chemistry. pandawainstitute.com Resorcinol itself can be sourced from plant matter, presenting a "greener" alternative to some petroleum-based starting materials. core.ac.uk There are also efforts to develop benzene-free synthetic routes to resorcinol from glucose, which would further enhance the sustainability of this compound production. nih.gov

Elucidation of Molecular Structure and Electronic Properties Via Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1,3-diisopropoxybenzene, ¹H and ¹³C NMR, along with two-dimensional methods, are used to assemble a complete structural picture.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic and isopropoxy protons are expected.

The isopropoxy groups give rise to two signals: a doublet for the six equivalent methyl (CH₃) protons and a septet for the methine (CH) proton, resulting from spin-spin coupling. The aromatic protons of the benzene (B151609) ring, due to their different chemical environments, are expected to produce a more complex splitting pattern in the aromatic region of the spectrum. The symmetry of the 1,3-disubstituted ring leads to three distinct aromatic proton signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (Note: The following table is based on established principles of NMR spectroscopy. Actual experimental values may vary slightly based on solvent and experimental conditions.)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH(CH₃)₂ | 4.5 - 4.7 | Septet | ~6.0 | 2H |

| -CH(CH ₃)₂ | 1.2 - 1.4 | Doublet | ~6.0 | 12H |

| Aromatic H2 | 6.9 - 7.1 | Triplet | ~2.2 | 1H |

| Aromatic H4, H6 | 6.4 - 6.6 | Doublet of doublets | ~8.2, ~2.2 | 2H |

| Aromatic H5 | 7.1 - 7.3 | Triplet | ~8.2 | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) is used to determine the number and type of carbon atoms in a molecule, providing a map of the carbon skeleton. libretexts.org In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak.

The molecule's symmetry results in four distinct signals for the aromatic carbons and two signals for the isopropoxy carbons. The carbons directly bonded to the electronegative oxygen atoms (C1 and C3 of the benzene ring, and the methine carbons of the isopropoxy groups) are expected to appear at a lower field (higher ppm value). chemguide.co.uk

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following table is based on established principles of NMR spectroscopy. Actual experimental values may vary slightly.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1, C3 (Ar-O) | 158 - 160 |

| C2 (Ar-H) | 105 - 107 |

| C4, C6 (Ar-H) | 100 - 102 |

| C5 (Ar-H) | 129 - 131 |

| -C H(CH₃)₂ | 70 - 72 |

| -CH(C H₃)₂ | 22 - 24 |

Advanced Two-Dimensional NMR Methodologies for Complex Structure Elucidation

Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish definitive connections between atoms. emerypharma.com For this compound, experiments like COSY, HSQC, and HMBC would confirm the structural assignments made from 1D NMR.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would show correlations between coupled protons. sdsu.edu This would confirm the coupling between the methine and methyl protons of the isopropoxy group and reveal the coupling network among the aromatic protons, aiding in their specific assignment. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, connecting the methine proton signal to the methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC technique reveals correlations between protons and carbons over two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular framework. For example, an HMBC spectrum would show a correlation between the methine proton of the isopropoxy group and the aromatic carbon to which the group is attached (C1 or C3).

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying functional groups and providing a unique "fingerprint" for the compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. pressbooks.pub The spectrum of this compound is characterized by absorptions corresponding to its key structural features: the aromatic ring, the C-O ether linkages, and the alkyl groups.

Key characteristic absorption bands would include:

Aromatic C-H stretching : Typically observed just above 3000 cm⁻¹. libretexts.org

Aliphatic C-H stretching : From the isopropoxy groups, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching : These appear as a pair of sharp bands in the 1600-1450 cm⁻¹ region. spectroscopyonline.com

C-O-C stretching : The ether linkage produces strong, characteristic bands, typically in the 1250-1050 cm⁻¹ range. The aryl-alkyl ether would likely show a strong asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.

Out-of-plane (OOP) C-H bending : The substitution pattern on the benzene ring influences the position of strong bands in the 900-675 cm⁻¹ region, which can help confirm the 1,3-disubstitution pattern. libretexts.org

Table 3: Predicted FTIR Absorption Bands for this compound (Note: This table presents expected vibrational frequencies. Experimental values can have minor variations.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 & 1475 | Medium-Strong, Sharp |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1040 | Strong |

| Aromatic C-H OOP Bending | 900 - 690 | Strong |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. youtube.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound provides a characteristic fingerprint and highlights specific vibrational modes.

Key features in the Raman spectrum would include:

Aromatic Ring Breathing Mode : A strong, sharp band typically appears around 1000 cm⁻¹, which is characteristic of the benzene ring.

Symmetric C-O-C Stretching : While also visible in FTIR, this mode can be prominent in the Raman spectrum.

Aliphatic C-H Vibrations : The various C-H bending and stretching modes of the isopropoxy groups will be present.

Raman spectroscopy is highly effective for confirming the molecular structure, as the combination of peak positions and relative intensities is unique to the compound. researchgate.net

Table 4: Predicted Raman Shifts for this compound (Note: This table lists expected Raman shifts. Experimental results may differ slightly.)

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Strong |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 & 1475 | Medium |

| Symmetric C-O-C Stretch | ~1040 | Medium |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are key methods for probing the electronic properties of molecules.

The UV-Vis absorption spectrum of this compound is primarily governed by electronic transitions within the aromatic benzene ring. The presence of the two isopropoxy groups, which act as auxochromes, modifies the absorption profile compared to unsubstituted benzene. The oxygen atoms of the ether groups possess non-bonding (n) electrons, and the benzene ring contains π electrons.

The principal electronic transitions expected for this molecule are π → π* transitions, which are characteristic of the aromatic system. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Additionally, n → π* transitions, involving the promotion of a non-bonding electron from an oxygen atom to a π* antibonding orbital of the ring, are also possible. Typically, π → π* transitions are more intense than n → π* transitions. The absorption maxima (λmax) for alkoxy-substituted benzenes generally appear at longer wavelengths than for benzene itself, indicating that the ether groups lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). While specific spectral data for this compound is not detailed in readily available literature, it is used in the synthesis of fluorescent molecules, suggesting it plays a role in defining the electronic and photophysical properties of larger systems. researchgate.netresearchgate.net

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the solvent. This behavior arises from differential solvation of the ground and excited states of the molecule. A molecule exhibiting solvatochromism can be used as a probe to sense the polarity of its local environment.

For a molecule like this compound, changes in solvent polarity would be expected to influence the energy of its electronic transitions. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift, as the polar solvent molecules stabilize the non-bonding electrons in the ground state. Conversely, for π → π* transitions, a bathochromic (red) shift is often observed with increasing solvent polarity due to the greater stabilization of the more polar excited state. By systematically studying the UV-Vis absorption spectrum of this compound in a range of solvents with varying polarities, its potential as an environment-sensing probe could be characterized.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. For this compound (C₁₂H₁₈O₂), the exact molecular weight is 194.27 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 194. The fragmentation of this molecular ion is expected to proceed through characteristic pathways for aromatic ethers. Key fragmentation patterns would likely include:

Loss of a propylene (B89431) molecule (C₃H₆): A common rearrangement for isopropyl ethers, leading to a fragment ion at m/z 152.

Loss of an isopropyl radical (•CH(CH₃)₂): This results from the cleavage of the C-O alkyl bond, producing a fragment at m/z 151.

Loss of an isopropoxy radical (•OCH(CH₃)₂): Cleavage of the aromatic C-O bond would yield a fragment at m/z 135.

These fragmentation pathways provide a structural fingerprint that can be used to identify the compound. While a specific documented spectrum for this compound is not provided, its fragmentation pattern can be inferred from the analysis of related compounds. researchgate.net

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 194 | [C₁₂H₁₈O₂]⁺ (Molecular Ion) | - |

| 152 | [M - C₃H₆]⁺ | Propylene (CH₂=CHCH₃) |

| 151 | [M - C₃H₇]⁺ | Isopropyl radical (•CH(CH₃)₂) |

| 135 | [M - C₃H₇O]⁺ | Isopropoxy radical (•OCH(CH₃)₂) |

X-ray Crystallography for Solid-State Structural Determination

A search of the available literature did not yield a specific single-crystal X-ray structure for this compound itself. However, the compound and its derivatives are utilized in the synthesis of more complex molecules for which crystal structures have been determined. researchgate.netuni-konstanz.deumich.edu An X-ray crystallographic analysis of this compound would provide invaluable data, including:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The precise orientation of the two isopropoxy groups relative to the benzene ring and to each other. This would reveal any steric hindrance effects and the preferred dihedral angles.

Intermolecular Interactions: Details of how the molecules are arranged in the solid state, including any significant van der Waals forces or other non-covalent interactions that dictate the crystal packing.

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions | The a, b, and c axis lengths and α, β, and γ angles. |

| Bond Lengths & Angles | Precise measurements of all covalent bonds and angles within the molecule. |

| Dihedral Angles | The rotational conformation of the isopropoxy groups relative to the benzene ring. |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of molecules. acs.org It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. acs.org DFT calculations are centered on the electron density of a molecule rather than its complex many-electron wavefunction, which simplifies the calculations while still accounting for electron correlation effects. acs.org

A fundamental application of DFT is the determination of a molecule's equilibrium geometry, which corresponds to the minimum energy structure on the potential energy surface. This process, known as geometry optimization, calculates forces on each atom and adjusts their positions until a stable conformation is reached. protoqsar.com The energetic analysis provides the total electronic energy of this optimized structure.

While specific DFT geometry optimization data for 1,3-diisopropoxybenzene is not extensively detailed in the surveyed literature, studies on its parent compound, resorcinol (B1680541) (1,3-dihydroxybenzene), provide a clear example of the methodology's accuracy. By performing DFT calculations, researchers can predict structural parameters that are often in excellent agreement with experimental data. nih.gov For instance, DFT methods combined with dispersion corrections have been used to predict the lattice parameters and unit cell volumes of resorcinol polymorphs to within 1-2% of experimental values. nih.gov This approach is crucial for understanding the structural stability and packing in the solid state. nih.gov

Below is a representative table illustrating the type of data obtained from DFT geometry optimization for a related molecule, demonstrating the comparison between computed and experimental values.

| Parameter | DFT Calculated Value (Å) | Experimental Value (Å) |

|---|---|---|

| C-C (aromatic) | 1.39 - 1.41 | 1.38 - 1.40 |

| C-O | 1.36 | 1.37 |

| O-H | 0.97 | 0.96 |

Note: The data presented is illustrative for the parent compound, resorcinol, to demonstrate the output of geometry optimization calculations.

DFT calculations are highly effective for predicting vibrational spectra (Infrared and Raman), which arise from the quantized vibrational motions of a molecule. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, yielding harmonic vibrational frequencies and their corresponding intensities. These theoretical spectra are invaluable for assigning experimental peaks to specific molecular motions. scirp.org

Comprehensive studies on resorcinol have demonstrated the power of combining DFT calculations with various spectroscopic techniques, including Raman, terahertz time-domain spectroscopy (THz-TDS), and inelastic neutron scattering (INS). researchgate.netnih.gov Such combined approaches allow for a complete interpretation of the vibrational modes, including those in the low-wavenumber range which are often related to intermolecular interactions and lattice vibrations in the solid state. nih.gov The performance of different DFT functionals, such as the Perdew, Burke, and Ernzerhof (PBE) functional, has been extensively tested for predicting the structural and vibrational properties of resorcinol polymorphs, showing excellent reproduction of experimental wavenumbers and intensities. nih.gov

The table below shows a comparison of key experimental and DFT-calculated vibrational frequencies for resorcinol, illustrating the predictive accuracy of the method.

| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) | DFT Calculated Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | 3220 | 3235 |

| C-H stretch (aromatic) | 3070 | 3080 |

| C-C stretch (ring) | 1615 | 1618 |

| C-O stretch | 1150 | 1155 |

Note: Data is for the parent compound, resorcinol, and serves as an example of DFT-based spectroscopic prediction.

Frontier Molecular Orbital (FMO) theory is a key conceptual tool in chemistry for understanding chemical reactivity, and DFT is commonly used to calculate the energies and spatial distributions of these orbitals. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. scirp.org

For this compound, the two isopropoxy groups are electron-donating due to the lone pairs on the oxygen atoms, which engage in resonance with the benzene (B151609) ring. This electronic effect significantly influences the frontier orbitals compared to unsubstituted benzene. Computational analyses show that introducing electron-donating substituents generally raises the energy of the HOMO and has a smaller effect on the LUMO, leading to a reduction in the HOMO-LUMO gap. rsc.org This smaller energy gap suggests that this compound would be more reactive and more easily oxidized than benzene.

The following table illustrates the conceptual effect of the isopropoxy substituents on the frontier orbital energies of the benzene ring.

| Compound | HOMO Energy (Conceptual) | LUMO Energy (Conceptual) | HOMO-LUMO Gap (Conceptual) |

|---|---|---|---|

| Benzene | Baseline | Baseline | Large |

| This compound | Higher (less stable) | Slightly Higher | Smaller |

Molecular Dynamics Simulations in Supramolecular Assembly

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics, thermodynamics, and transport properties of molecular systems. This technique is particularly powerful for investigating the processes of self-assembly and the structure of supramolecular complexes. cityu.edu.hk

The 1,4-dialkoxybenzene unit is a well-known building block in the construction of pillar[n]arenes, a class of macrocyclic host molecules with pillar-shaped structures and π-electron-rich cavities. cityu.edu.hk MD simulations have been employed to understand the host-guest properties of these systems. For example, simulations have been used to study the confinement of polymers like poly(ethylene oxide) (PEO) within the one-dimensional channels of crystalline pillar nih.govarene. cityu.edu.hk These simulations reveal that the stability of such host-guest complexes arises from multiple CH/π interactions between the guest molecule and the π-electron-dense cavities formed by the dialkoxybenzene units. cityu.edu.hk Although these studies focus on the 1,4-isomer, the principles of using MD to probe non-covalent interactions and dynamic assembly processes are directly applicable to systems involving the this compound motif.

Mechanistic Insights via Computational Studies of Reaction Pathways

Computational chemistry, particularly DFT, is extensively used to elucidate reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. researchgate.net By calculating the energies of intermediates and the activation energy barriers of transition states, chemists can predict the most likely reaction pathway and understand the factors controlling reaction rates and selectivity. acs.org

A relevant reaction involving this compound is its ortho-lithiation. In a reported synthesis, this compound undergoes selective metalation at the C2 position (between the two isopropoxy groups) when treated with n-butyllithium. sigmaaldrich.com Computational studies on similar alkoxybenzenes can model this process, evaluating the stability of potential lithiated intermediates and the transition state energies for proton abstraction at different positions. Such calculations would likely confirm that the directing effect of the two alkoxy groups, combined with stabilization of the resulting organolithium species, makes the C2 position the most kinetically and thermodynamically favorable site for metalation.

Furthermore, computational studies on related aryl ethers have provided mechanistic insights into reactions such as C-O bond cleavage. science.gov DFT calculations can distinguish between different proposed mechanisms, for instance, an Sₙ2 pathway versus an oxidative addition pathway in metal-catalyzed ether cleavage, by comparing the energy profiles of each route. science.govscience.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific physicochemical property. protoqsar.comlibretexts.org QSAR models are mathematical equations that correlate molecular descriptors—numerical values representing the steric, electronic, or hydrophobic properties of a molecule—with an observed activity. frontiersin.org

While a specific QSAR model for this compound was not found in the surveyed literature, a trial study on a series of dialkoxy benzene-based molecules for nonaqueous redox flow batteries highlights the applicability of the approach. researchgate.net In that study, a QSAR model was developed to correlate molecular structure with the stability of the catholyte molecules. researchgate.net The model used various descriptors calculated from the molecular structures to predict properties like EPR lifetime. researchgate.net This demonstrates that the QSAR methodology can be a valuable tool for understanding complex properties and guiding the design of new materials. researchgate.net

A similar QSAR model for a class of compounds including this compound could be developed to predict properties such as toxicity, environmental fate, or receptor binding affinity. The key components of such a model are illustrated below.

| Descriptor Class | Examples of Molecular Descriptors | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Reactivity, Polarity |

| Topological | Molecular connectivity indices, Wiener index | Molecular size, Branching |

| Physicochemical | LogP, Molar refractivity, Surface area | Hydrophobicity, Bulk, Accessibility |

| Quantum Chemical | Total energy, Mulliken charges | Stability, Charge distribution |

Note: This table lists general descriptor classes used in QSAR modeling, as exemplified in studies on related dialkoxybenzenes. frontiersin.orgresearchgate.net

Advanced Applications and Functionalization Strategies

Polymer Chemistry and Materials Science Applications

In the realm of materials science, derivatives and moieties related to 1,3-diisopropoxybenzene are instrumental in synthesizing polymers with tailored functionalities and architectures. The presence of dialkoxybenzene units can significantly alter the physical and chemical properties of the resulting polymer. academie-sciences.fr

While direct studies detailing the use of this compound as a primary solvent in major polymer synthesis are not extensively documented in the literature, its structural analog, 1,3-dimethoxybenzene, is known for its application as a solvent and extractant in various organic syntheses. chemicalbook.com Generally, dialkoxybenzene compounds can act as polar aprotic solvents. academie-sciences.fr The presence of ether linkages allows them to solvate cations, which can be beneficial in certain types of polymerization. Their aromatic nature allows for the dissolution of aromatic monomers and polymers. The bulky isopropoxy groups, compared to methoxy groups, would be expected to influence solvent properties such as boiling point, viscosity, and solvating power, though specific research into these effects on polymerization is limited.

This compound (identified as an isopropyl-functionalized derivative of resorcinol) has been effectively utilized as a quenching agent in the living polymerization of isobutylene to produce functional polyisobutylenes (PIB). usm.edu In this role, the living cationic PIB chain end alkylates the electron-rich aromatic ring of this compound.

This end-capping reaction introduces the diisopropoxybenzene moiety at the terminus of the polymer chain, creating a functionalized PIB. Spectroscopic analysis, specifically ¹H NMR, confirms the successful quenching and provides insight into the regioselectivity of the reaction. The data indicates that alkylation by the PIB chain end occurs specifically at the C4 position of the this compound ring. usm.edu Steric hindrance from the isopropoxy groups prevents alkylation at the C2 position. usm.edu This method provides a pathway to new PIB-based materials with modified properties for advanced applications. usm.eduuwo.ca

Table 1: Spectroscopic Data for this compound Quenched Polyisobutylene

| Proton Signal | Chemical Shift (ppm) | Description |

| -OCH (CH₃)₂ | 4.54 | Methine proton of the isopropoxy group |

| Aromatic (h, i) | 7.10 and 6.33 | Coupled protons on the resorcinol (B1680541) moiety, appearing as doublets |

| Aromatic (j) | 6.35 | Singlet proton on the resorcinol moiety |

| PIB Methylene | 1.99 | Ultimate PIB methylene unit adjacent to the aromatic ring |

Data sourced from ¹H NMR (300 MHz, CDCl₃) analysis of the quenched polymer. usm.edu

While this compound itself is not a styrenic monomer, studies on structurally related compounds like 1,3-diisopropenylbenzene (B1663925) provide significant insights into the polymerization behavior of monomers with similar substitution patterns. The anionic polymerization of 1,3-diisopropenylbenzene is characterized by a significant difference in reactivity between its two vinyl groups. google.com

This reactivity difference allows for controlled polymerization at low monomer conversion, leading to the formation of essentially linear polymers where each monomer unit carries a pendant, unreacted double bond. google.com These pendant groups offer sites for subsequent crosslinking or grafting reactions. Only at higher degrees of conversion do branching and crosslinking become significant. google.com Furthermore, 1,3-diisopropenylbenzene can be copolymerized anionically with other styrenic monomers, such as α-methylstyrene, to randomly distribute the pendant double bonds along the polymer backbone. google.com This control over polymer architecture is a key feature of living anionic polymerization, which is often used for monomers like styrene (B11656) that can stabilize the propagating anionic species. mdpi.comwikipedia.org

The incorporation of specific chemical linkages into a polymer backbone is a key strategy for designing chemically recyclable thermoplastics. While direct application of this compound in this context is not widely reported, the principle relies on introducing bonds that can be selectively cleaved to regenerate the monomer or valuable oligomers. Polymers containing dialkoxybenzene moieties, particularly those that form part of an acetal or other cleavable linkage, could theoretically be designed for recyclability. academie-sciences.fr For example, the development of polyacetals that can be depolymerized back to their monomer through acid-catalyzed processes illustrates this concept. umich.edu Incorporating moieties similar to this compound into polymer backbones via linkages susceptible to chemical cleavage could be a future pathway for creating new classes of recyclable materials.

The integration of dialkoxybenzene units into polymer chains is a recognized strategy for developing advanced materials with tailored properties. academie-sciences.fr The alkoxy groups, such as the isopropoxy groups in this compound, serve multiple functions. They significantly enhance the solubility of rigid polymer backbones in common organic solvents, which is crucial for solution processing and fabrication of devices like light-emitting diodes (LEDs). academie-sciences.fr

Moreover, these groups can fine-tune the electronic properties of conjugated polymers, such as poly(phenylenevinylene)s (PPVs), by modifying the redox potential, absorption, and emission characteristics. academie-sciences.fr The difunctional nature of the 1,3-disubstituted benzene (B151609) ring also allows it to be used as a building block for various polymer architectures, including branched, star-shaped, or cross-linked systems, especially when polymerizable groups are attached to the ring. researchgate.netmdpi.com

Catalysis and Reaction Development

This compound serves as a versatile precursor in the development of specialized organometallic reagents and catalytic systems. The electron-donating and sterically directing nature of the isopropoxy groups facilitates selective metalation of the aromatic ring.

Research has shown that this compound can be selectively metalated at the C2 position (between the two isopropoxy groups) using organolithium reagents or superbases. researchgate.netresearchgate.net This reaction yields valuable intermediates such as 2,6-diisopropoxyphenyllithium, -sodium, or -potassium, which can be used to synthesize complex ligands for catalysis. researchgate.netresearchgate.net For instance, the lithiated intermediate can be used in tandem sequences to generate functionalized biaryls, which are precursors to phosphine (B1218219) ligands employed in cross-coupling catalysis. The compound has also been investigated as a substrate in palladium-catalyzed oxidative cross-coupling reactions, highlighting its utility in developing new carbon-carbon bond-forming methodologies. umich.edu

Table 2: Selective Metalation of this compound

| Reagent System | Product | Isolated Yield |

| nBuLi | 2,6-Diisopropoxyphenyllithium | 71% |

| nBuLi/NaOC(Me)₂(Et) | 2,6-Diisopropoxyphenylsodium | 61% |

| nBuLi/KOC(Me)₂(Et) | 2,6-Diisopropoxyphenylpotassium | 59% |

Data from studies on selective metalation reactions. researchgate.netresearchgate.net

Ligand Design in Transition Metal Catalysis, with a Focus on Palladium-Catalyzed Reactions

The this compound scaffold serves as a valuable platform for the design of specialized ligands, particularly phosphines, for transition metal catalysis. In palladium-catalyzed cross-coupling reactions, the properties of the ancillary ligand are crucial for the efficiency and selectivity of the catalytic cycle. fishersci.canobelprize.org Ligands derived from this compound can be tailored to possess specific steric and electronic properties that influence the key steps of oxidative addition and reductive elimination. fishersci.caberkeley.edu

The steric bulk provided by the two isopropoxy groups at the meta positions of the benzene ring is a key design feature. This steric hindrance can promote the reductive elimination step, which is often the product-forming step in catalytic cycles, and can help stabilize the active catalytic species. fishersci.ca Furthermore, by functionalizing the benzene core, for example at the 2-position with a diphenylphosphine group, new bidentate ligands can be created. The this compound backbone positions the phosphine and one of the ether oxygen atoms in a manner suitable for chelation to a metal center, creating a stable complex that can be used in a variety of palladium-catalyzed transformations.

Research has focused on synthesizing these tailored ligands and applying them in common cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. scielo.brsigmaaldrich.comnih.gov The performance of these catalysts is often evaluated in reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. sigmaaldrich.comnih.govnih.gov The yields and turnover numbers achieved with these specialized ligands are often compared to those obtained with more conventional phosphine ligands to demonstrate their efficacy. The design of such ligands is a continuous area of interest, aiming to create more active, stable, and selective catalysts for organic synthesis. ua.edunih.gov

Role in Catalytic Denitrative Transformations of Organic Nitro Compounds

The application of this compound and its derivatives specifically in the context of catalytic denitrative transformations of organic nitro compounds is not extensively documented in current chemical literature. While transition metal catalysis is a broad field encompassing a vast number of transformations, the specific use of ligands derived from this particular scaffold for denitration reactions appears to be a niche or underexplored area of research. Catalytic denitration is a significant transformation for converting nitro compounds into more synthetically useful functional groups, but the primary focus in ligand design for this purpose has often been on other molecular frameworks.

Influence on Catalytic Activity and Selectivity in Organic Reactions

The isopropoxy groups of this compound exert a significant influence on the catalytic activity and selectivity when the molecule is used as a ligand backbone. These effects can be broadly categorized as electronic and steric. uoregon.edumdpi.comresearchgate.netmdpi.com

Electronic Effects: The oxygen atoms of the isopropoxy groups are electron-donating through resonance, increasing the electron density of the aromatic ring. When this scaffold is part of a ligand, this electron-donating nature can be transmitted to the metal center. uoregon.edu For palladium-catalyzed reactions, increased electron density on the metal can facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle. fishersci.ca This can lead to higher catalytic activity and allow reactions to proceed under milder conditions.

Steric Effects: The bulky isopropyl groups impose considerable steric hindrance around the metal center. uoregon.eduresearchgate.net This steric bulk can influence selectivity in several ways:

Regioselectivity: In reactions with substrates having multiple potential reaction sites, the steric bulk of the ligand can block access to certain positions, favoring reaction at the less hindered site.

Chemoselectivity: The steric environment can prevent side reactions, such as β-hydride elimination in certain cross-coupling reactions, leading to higher yields of the desired product. nih.gov

Enantioselectivity: For asymmetric catalysis, chiral ligands derived from a this compound scaffold can create a chiral pocket around the metal's active site, influencing the stereochemical outcome of the reaction.

The interplay between these steric and electronic factors allows for the fine-tuning of a catalyst's performance. mdpi.commsu.edu By modifying the substituents on the this compound core, chemists can rationally design ligands to achieve desired levels of activity and selectivity for specific organic transformations. mdpi.com

Design and Application of Bimetallic and Supported Catalyst Systems

Ligands derived from this compound can be incorporated into more complex catalytic systems, including bimetallic and supported catalysts, to enhance performance and facilitate catalyst recovery.

Bimetallic Catalysts: In bimetallic systems, two different metals work cooperatively to catalyze a reaction, often exhibiting synergistic effects that are not achievable with either metal alone. mdpi.comtue.nl A ligand based on this compound can be designed to bridge two different metal centers, holding them in close proximity. This arrangement can facilitate multi-step transformations where each metal center catalyzes a different step of the reaction sequence. The electronic and steric properties of the diisopropoxybenzene backbone can help to modulate the properties of both metal centers simultaneously. wordpress.com

Supported Catalysts: To improve the practicality of homogeneous catalysts, they can be immobilized on a solid support. This heterogenization allows for easy separation of the catalyst from the reaction mixture and enables its reuse, which is economically and environmentally advantageous. The this compound core of a ligand can be functionalized with a tethering group that allows it to be covalently attached to a support material such as silica, alumina, or a polymer resin. nih.gov The support can also influence the catalyst's activity and selectivity by imposing additional steric constraints or by interacting electronically with the catalytic complex. The design of such supported systems aims to combine the high activity and selectivity of homogeneous catalysts with the operational simplicity of heterogeneous catalysts. researchgate.net

Supramolecular Chemistry and Self-Assembly

Design of Hydrogen-Bonding Motifs for Controlled Self-Assembly

The this compound scaffold can be strategically functionalized to act as a building block in supramolecular chemistry. By introducing hydrogen-bond donor and acceptor groups onto the aromatic core, programmed and controlled self-assembly into well-defined architectures can be achieved. northwestern.edunih.govnih.gov Hydrogen bonds are directional and specific, making them ideal for engineering molecular recognition and assembly processes. researchgate.netnih.gov

Formation of Supramolecular Polymers and Functional Soft Materials

Through the strategic design of hydrogen-bonding motifs, derivatives of this compound can self-assemble into long-chain, polymer-like structures known as supramolecular polymers. northwestern.edu Unlike conventional polymers, which are held together by covalent bonds, the monomeric units in supramolecular polymers are linked by reversible, non-covalent interactions. This reversibility imparts unique properties, such as responsiveness to stimuli like temperature or solvent changes.

When a this compound derivative is designed with two distinct hydrogen-bonding sites capable of complementary interactions, it can lead to the formation of one-dimensional chains. The entanglement of these long chains can result in the formation of functional soft materials, such as gels or liquid crystals.

Supramolecular Gels: At sufficient concentrations, the self-assembled fibrillar networks can trap solvent molecules, leading to the formation of a viscoelastic gel. The properties of the gel are directly related to the strength and nature of the hydrogen bonds holding the network together.

Liquid Crystals: The rigid this compound core, combined with the directional nature of hydrogen bonding, can promote the formation of ordered phases that are characteristic of liquid crystals.

These materials are of interest for a variety of applications, from drug delivery to materials science, due to their tunable and dynamic nature. nih.gov The ability to create complex, functional materials from simple, self-assembling molecular components is a central goal of supramolecular chemistry. northwestern.edunih.gov

Investigation of Molecular Recognition Phenomena and Host-Guest Interactions

The field of supramolecular chemistry often utilizes aromatic platforms to construct host molecules capable of recognizing and binding specific guest molecules. While direct studies on this compound in host-guest chemistry are not extensively documented, the principles of molecular recognition suggest its potential utility. The isopropoxy groups provide a degree of steric bulk and lipophilicity that can influence the formation of cavities in larger supramolecular structures like calixarenes and other cyclophanes.

Calixarenes are macrocyclic compounds formed from the condensation of phenols and formaldehyde, and their derivatives are widely studied for their ability to form inclusion complexes with various guest molecules. The introduction of bulky groups, such as isopropoxy substituents, on the upper or lower rim of the calixarene can modify the size and shape of the molecular cavity, thereby tuning its guest selectivity. For instance, calix researchgate.netarenes can be functionalized at the lower rim with groups of varying sizes, including isopropyl ethers, which can fix the conformation of the macrocycle and influence its binding properties. The 1,3-disubstitution pattern of this compound could, in principle, be incorporated into the synthesis of calix nih.govarene-like metacyclophanes, creating unique host architectures.

The interactions governing host-guest complexation are typically non-covalent and include hydrogen bonding, π-π stacking, and hydrophobic interactions. The electron-rich aromatic core of this compound can participate in π-π stacking interactions, while the lipophilic isopropoxy groups can contribute to hydrophobic binding within a host's cavity. Although specific examples detailing the host-guest chemistry of this compound are scarce, the broader class of 1,3,5-trialkylbenzene scaffolds has been shown to preorganize binding elements, which can enhance the binding affinities of supramolecular hosts. nih.gov

Pharmaceutical and Biological Research

The this compound moiety is a key structural element in the design and synthesis of various pharmacologically active compounds. Its derivatives have been investigated for a range of biological activities, from antibacterial to potential anti-atherosclerotic effects.

Synthesis of Pharmacologically Active Derivatives, including Chalcones and Resveratrol Analogues

Chalcones , which are precursors to flavonoids, are a class of organic compounds with a 1,3-diaryl-2-propen-1-one backbone. They are typically synthesized through a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde. nih.govresearchgate.net Derivatives of this compound can be utilized as starting materials for the synthesis of chalcones with specific substitution patterns. For example, 1-(3,5-diisopropoxyphenyl)ethanone could be condensed with various substituted benzaldehydes to yield chalcones bearing the 3,5-diisopropoxy motif on one of the aromatic rings. The synthesis of such compounds allows for the systematic investigation of how the bulky and lipophilic isopropoxy groups influence biological activity.

Resveratrol analogues are another important class of pharmacologically active molecules where the this compound scaffold has found application. Resveratrol (3,5,4'-trihydroxystilbene) is a natural polyphenol with numerous reported health benefits. Synthetic analogues are often created to improve its bioavailability and therapeutic efficacy. A key intermediate in the synthesis of certain resveratrol analogues is 3,5-diisopropoxybenzaldehyde . This compound can be synthesized from 3,5-dihydroxybenzoic acid through reaction with isopropyl bromide. nih.gov This aldehyde can then be used in various coupling reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to generate the stilbene backbone characteristic of resveratrol. For instance, a decarbonylative Heck reaction has been employed to couple a derivative of 3,5-dihydroxybenzoic acid with a protected 4-hydroxystyrene to produce resveratrol analogues. drugdesign.org

Investigations into Specific Biological Activities, such as Antiatherosclerotic and Antibacterial Effects

Antiatherosclerotic Effects: Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries. Certain natural compounds and their synthetic analogues are being investigated for their potential to mitigate this condition. Tetrahydroxy stilbene glucoside (TSG), a compound structurally related to resveratrol, has demonstrated significant anti-atherosclerotic activity. researchgate.netdntb.gov.ua Studies on TSG have shown that it can reduce atherosclerotic lesions and alleviate dyslipidemia in animal models. researchgate.net The mechanisms of action are thought to involve the modulation of lipid metabolism and inflammation. While direct studies on the anti-atherosclerotic effects of this compound derivatives are limited, the known benefits of resveratrol and other stilbenes in cardiovascular health suggest that analogues incorporating the diisopropoxy moiety could be of interest for future research.

Antibacterial Effects: The search for new antibacterial agents is a critical area of pharmaceutical research due to the rise of antibiotic-resistant bacteria. Chalcones and their derivatives have been widely studied for their antimicrobial properties. researchgate.netmdpi.com The antibacterial activity of chalcones is influenced by the nature and position of substituents on their aromatic rings. Studies have shown that chalcones with alkoxy groups can exhibit significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, synthetic 1,3-bis(aryloxy)propan-2-amines, which share a similar ether linkage pattern to this compound, have shown promising antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov These compounds were found to have minimum inhibitory concentrations (MICs) in the low micromolar range. nih.gov Furthermore, copolymers of sulfur and 1,3-diisopropenylbenzene have been found to possess moderate antibacterial activity against Escherichia coli. researchgate.net

| Derivative Class | Biological Activity | Key Findings |

| Chalcones | Antibacterial | Alkoxy-substituted chalcones show activity against Gram-positive and Gram-negative bacteria. researchgate.net |

| 1,3-Bis(aryloxy)propan-2-amines | Antibacterial | Active against Gram-positive bacteria, including MRSA, with MIC values in the low micromolar range. nih.govnih.gov |

| Poly(sulfur-co-1,3-diisopropenylbenzene) | Antibacterial | Moderately active against Escherichia coli. researchgate.net |

| Stilbenes (Resveratrol Analogues) | Anti-atherosclerotic | Related compounds like tetrahydroxy stilbene glucoside show significant anti-atherosclerotic effects. researchgate.netdntb.gov.ua |

Elucidation of Structure-Activity Relationships in Drug Design and Development

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to drug design. drugdesign.orgnih.gov For derivatives of this compound, SAR studies help to rationalize the effects of the isopropoxy groups on pharmacological properties.

In the context of chalcones , the presence, number, and position of alkoxy groups on the aromatic rings are critical determinants of their biological activity. researchgate.net For instance, in a study of antimalarial chalcones, hydroxylated derivatives were found to be less active than their corresponding alkoxylated counterparts, with size and hydrophobicity being identified as critical parameters for activity. researchgate.net The bulky isopropoxy groups in derivatives of this compound would significantly increase lipophilicity, which can affect membrane permeability and interaction with biological targets. Studies on chalcone inhibitors of cyclooxygenases have also highlighted the importance of substituents on the aryl rings for activity and selectivity.

For resveratrol analogues , SAR studies have shown that modifications to the hydroxyl groups can significantly impact their biological effects. Replacing the hydroxyl groups with methoxy or isopropoxy groups can alter the molecule's antioxidant capacity, metabolic stability, and affinity for specific protein targets. In a study of resveratrol analogues as inhibitors of quinone reductase 2, it was found that bulky isopropyl ether substitutions at the 3 and 5 positions could reduce the molecule's ability to form stabilizing hydrogen bonds within the enzyme's active site, thereby decreasing its inhibitory activity compared to methoxy-substituted analogues. nih.gov This highlights the delicate balance between steric bulk, electronic effects, and hydrogen bonding potential in determining the biological activity of these compounds.

| Compound Class | Structural Feature | Impact on Biological Activity |

| Chalcones | Alkoxy groups | Increased lipophilicity and size can enhance antimalarial activity. researchgate.net |

| Resveratrol Analogues | 3,5-Diisopropoxy groups | Bulky groups may reduce binding to certain enzymes by hindering hydrogen bond formation. nih.gov |

Role of Coordination Chemistry in Medicinal Applications of Related Compounds

The field of medicinal inorganic chemistry explores the therapeutic applications of metal complexes. northwestern.edu Ligands derived from or incorporating the this compound scaffold have the potential to form coordination complexes with various metal ions, leading to novel therapeutic agents. The oxygen atoms of the isopropoxy groups can act as coordination sites, although they are generally weak donors. More commonly, the this compound unit would be part of a larger ligand system, such as a Schiff base or a porphyrin, where other donor atoms are primarily responsible for metal binding.

Transition metal complexes offer unique geometries, redox properties, and ligand exchange kinetics that are not readily accessible with purely organic molecules. northwestern.edu These properties can be exploited to design drugs with novel mechanisms of action. For example, metal complexes of Schiff bases have been extensively studied for their wide range of biological activities, including anticancer, antibacterial, and antifungal properties. The coordination of a metal ion to a biologically active organic ligand can enhance its therapeutic efficacy. While specific examples of medicinal coordination complexes directly featuring a this compound ligand are not prominent in the literature, the principles of coordination chemistry suggest that such complexes could be designed to modulate the activity of drugs derived from this scaffold. For instance, resveratrol has been shown to chelate metal ions, which may contribute to its antioxidant and other biological activities.

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning in Materials Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly accelerating the field of materials science by enabling the prediction of material properties and the inverse design of new compounds with desired characteristics. acm.orgnih.govarxiv.org While machine learning models traditionally rely on large datasets, which are not always available in specific areas of chemical research, new approaches are being developed to work with smaller, more focused datasets. acm.orgnih.gov

For a molecule like 1,3-diisopropoxybenzene, future research could leverage AI to:

Predict Polymer Properties: Use ML models to predict the physical, thermal, and electronic properties of novel polymers and co-polymers that incorporate the this compound unit. This could fast-track the discovery of new high-performance plastics or organic semiconductors.

Optimize Synthesis: Employ AI algorithms to optimize the reaction conditions for the synthesis of this compound and its derivatives, maximizing yield and minimizing byproducts. This is particularly relevant for multi-step syntheses, such as in the production of complex ligands like RuPhos. nih.govnih.gov

Generative Inverse Design: Utilize generative AI models to propose novel derivatives of this compound with specific, targeted functionalities, such as tailored electronic properties for organic electronics or specific binding affinities for sensor applications. cornell.edumedium.com These models can explore a vast chemical space to identify promising candidates for experimental validation. arxiv.org

Development of Novel Asymmetric Synthetic Methodologies

Asymmetric synthesis, which focuses on the selective creation of a single enantiomer of a chiral molecule, is fundamental to modern chemistry, particularly in the pharmaceutical industry. purdue.edunih.gov The development of new chiral catalysts and auxiliaries is a key area of this research. nih.gov

Future research involving this compound in this area could focus on:

Chiral Ligand Development: Building upon its established role in the synthesis of achiral phosphine (B1218219) ligands like RuPhos, a significant future direction would be the design of chiral analogues. sigmaaldrich.com By introducing chirality either on the biphenyl (B1667301) backbone or on the isopropoxy groups, new classes of ligands could be developed for asymmetric catalysis.

Use as a Chiral Auxiliary: The bulky diisopropoxy-substituted phenyl group could be employed as a chiral auxiliary to control the stereochemistry of reactions at a remote site on a molecule. After the desired stereocenter is set, the auxiliary could be cleaved or modified.

Asymmetric Functionalization: Developing methods for the enantioselective functionalization of the this compound ring itself. This could involve asymmetric metalation followed by reaction with an electrophile, or enzymatic resolution, to create chiral building blocks for more complex molecules.

Expansion into Niche Biomedical Applications with Enhanced Specificity

The parent molecule, resorcinol (B1680541) (1,3-dihydroxybenzene), has a long history of use in medicine, particularly in dermatology as a keratolytic and antiseptic agent for treating conditions like acne, eczema, and psoriasis. capitalresin.comdrugbank.com Etherification of resorcinol to form this compound significantly increases its lipophilicity, which could be exploited to develop new therapeutic agents with altered pharmacokinetic profiles.

Promising future research directions include:

Prodrug Development: Investigating this compound derivatives as prodrugs. The ether linkages could be designed to be stable in the digestive tract but cleaved by specific enzymes at a target site to release an active resorcinol-based drug, potentially reducing side effects.

Immune Checkpoint Inhibition: Small molecules capable of inhibiting the PD-1/PD-L1 protein-protein interaction are a major focus in cancer immunotherapy. Recently, macrocyclic compounds based on a resorcinol biphenyl ether scaffold have been identified as potent PD-1/PD-L1 inhibitors. nih.gov This provides a direct rationale for exploring derivatives of this compound as building blocks for new, potentially more effective, macrocyclic immunomodulators.

Antimicrobial and Antifungal Agents: Given the antiseptic properties of resorcinol, its diisopropoxy derivative could be explored as a starting point for novel antimicrobial or antifungal agents. The increased lipid solubility may enhance its ability to penetrate microbial cell membranes.

Advanced Characterization Techniques for In-Situ and Real-Time Studies

Understanding reaction mechanisms and kinetics is crucial for process optimization and control. Advanced in-situ characterization techniques allow researchers to monitor chemical transformations as they happen, providing insights that are not available from traditional endpoint analysis.

For this compound, future research could benefit from:

In-Situ NMR and IR Spectroscopy: Applying in-situ NMR and IR spectroscopy to study the Williamson ether synthesis of this compound in real-time. rsc.org This would allow for the precise determination of reaction kinetics, the identification of transient intermediates, and the elucidation of the effects of different solvents and bases on the reaction pathway. rsc.org

Monitoring Catalyst Activation: In the context of its use in preparing Buchwald precatalysts like RuPhos Pd G3, advanced spectroscopic techniques could be used to monitor the in-situ formation of the active Pd(0) species from the precatalyst under actual reaction conditions. sigmaaldrich.com

Calorimetry Studies: Using reaction calorimetry to obtain detailed thermodynamic data for the synthesis of this compound and its subsequent reactions, aiding in process safety assessment and scale-up.

Exploration of New Catalytic Transformations for Sustainable Processes

Aryl ethers are exceptionally stable, but the selective activation and cleavage of their C–O bonds is a significant goal in modern organic synthesis, particularly for the valorization of lignin, a major component of biomass. frontiersin.org While this compound is valued for the stability of its ether bonds in applications like ligand synthesis, exploring its reactivity could open new avenues in sustainable chemistry.

Future research in this area could involve:

Catalytic C–O Bond Functionalization: Using this compound as a model substrate to develop novel, non-precious metal catalysts (e.g., based on nickel or cobalt) for the selective cleavage and functionalization of the strong aryl C–O bond. kaust.edu.sanih.gov Success in this area would contribute to greener chemical processes by enabling the use of phenols and their derivatives as coupling partners in place of aryl halides. nih.gov

Transfer Hydrogenolysis: Investigating the use of catalytic transfer hydrogenolysis to selectively cleave one or both of the isopropoxy groups without the need for high-pressure hydrogen gas. frontiersin.org This could provide a sustainable route back to resorcinol or to the mono-ether, 3-isopropoxyphenol, which are valuable chemical intermediates.

Photocatalytic Activation: Exploring the use of visible-light photoredox catalysis to activate the C–O bonds of this compound for novel transformations, potentially enabling reactions under milder conditions than traditional thermal methods. researchgate.net

Rational Design of Multi-Functional Supramolecular Systems with Tunable Properties

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. Building blocks based on dialkoxybenzene are key components in the construction of macrocycles like pillar[n]arenes and other host-guest systems.

The this compound unit offers specific structural features that could be exploited in this field:

Host-Guest Chemistry: The electron-rich aromatic core and the flexible isopropoxy groups make this compound an interesting candidate for use as a linker or panel in the construction of new macrocyclic hosts. These hosts could be designed for the selective recognition and binding of specific guest molecules.

Liquid Crystal Development: The rigid aromatic core combined with flexible alkyl ether chains is a common motif in liquid crystals. Future work could involve designing and synthesizing more complex molecules containing the this compound core to explore their potential as new liquid crystalline materials with specific phase behaviors and optical properties.

Self-Assembled Nanomaterials: The directionality of the 1,3-substitution pattern could be used to guide the self-assembly of peptide-drug conjugates or other amphiphiles into well-defined nanostructures like fibers or vesicles. nih.gov The choice of linker and the topology of the molecule can have a profound impact on the resulting supramolecular structures. nih.gov

常见问题

Q. What are the common synthetic routes for 1,3-Diisopropoxybenzene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound can be synthesized via nucleophilic aromatic substitution or Williamson ether synthesis. For example:

- Resorcinol Alkylation : React resorcinol with isopropyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C. Monitor progress via TLC and optimize by adjusting stoichiometry (2:1 molar ratio of isopropyl bromide to resorcinol) and reaction time (8–12 hours) .

- Safety Note : Use inert conditions (N₂ atmosphere) to prevent oxidation byproducts. Post-reaction purification via column chromatography (Al₂O₃ or silica gel) improves yield .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how can data interpretation address structural ambiguities?

- Methodological Answer :

- 1H/13C NMR : Analyze coupling patterns to confirm the 1,3-substitution. The isopropoxy groups show a septet (J = 6 Hz) for the methine proton and doublets for methyl groups. Compare with computational predictions (DFT) for validation .

- GC-MS : Use electron ionization (EI) to detect molecular ion peaks (m/z ~194) and fragmentation patterns. Cross-reference with databases like PubChem .

- IR Spectroscopy : Identify ether C-O stretching bands (~1100 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) to rule out unreacted resorcinol .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers away from oxidizers and heat sources. Label with GHS hazard codes (e.g., H227 for combustible liquids) .

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup due to low solubility .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound in different solvent environments?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model solvation effects (e.g., PCM model for polar solvents). Compare HOMO-LUMO gaps to assess susceptibility to electrophilic substitution .

- MD Simulations : Study conformational stability in hydrophobic vs. hydrophilic solvents (e.g., benzene vs. DMSO). Analyze radial distribution functions to predict aggregation behavior .

Q. What strategies can resolve contradictions in reported catalytic efficiencies when using this compound as a ligand in transition metal catalysis?

- Methodological Answer :

- Systematic Screening : Vary metal centers (e.g., Pd, Ni) and solvents (THF, toluene) to identify optimal conditions. Use Design of Experiments (DoE) to minimize confounding variables .

- Mechanistic Probes : Employ in-situ IR or EXAFS to monitor ligand-metal coordination. Compare turnover frequencies (TOF) under identical conditions to isolate ligand effects .

Q. How can reaction pathways for this compound derivatization be validated when intermediates are unstable?

- Methodological Answer :

- Trapping Experiments : Add scavengers (e.g., TEMPO for radicals) or low-temperature quenching (-78°C) to stabilize intermediates. Characterize via cryogenic NMR .

- Kinetic Isotope Effects (KIE) : Substitute deuterated reagents (e.g., DMF-d₇) to distinguish between SN1/SN2 mechanisms in substitution reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis using literature protocols. Verify purity via HPLC (>99%) and DSC for melting point accuracy .

- Collaborative Studies : Share samples with independent labs for cross-validation. Publish raw data (e.g., NMR FID files) in open-access repositories .

Application-Oriented Research

Q. What methodological frameworks support the use of this compound in polymer science or material engineering?

- Methodological Answer :

- Copolymer Synthesis : Incorporate this compound as a monomer in polyether synthesis via ring-opening polymerization. Monitor molecular weight distribution via GPC .

- Surface Modification : Functionalize nanoparticles (e.g., Au NPs) via thiol-ether linkages. Characterize using TEM and XPS to confirm ligand attachment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。